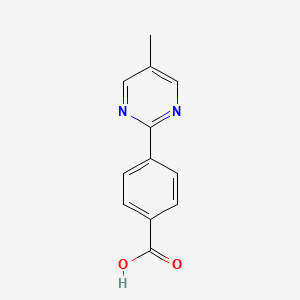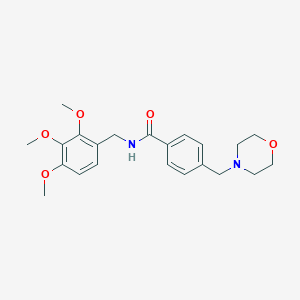
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TMB-4 is a benzamide derivative that has been synthesized through a multi-step process involving various chemical reactions.
作用機序
The exact mechanism of action of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is not fully understood, but studies have suggested that it interacts with various cellular targets, including DNA, proteins, and enzymes. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide can induce apoptosis and cell cycle arrest in cancer cells. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its potential therapeutic applications in various diseases and disorders. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of these diseases. However, one of the major limitations of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and side effects of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide have not been fully studied, making it difficult to assess its safety for human use.
将来の方向性
There are many potential future directions for the study of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide. One area of research could be the development of more efficient synthesis methods for 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, which could increase its yield and reduce costs. Additionally, further studies could be conducted to understand the exact mechanism of action of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide and to identify its cellular targets. Further studies could also be conducted to assess the safety and toxicity of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, which could help to determine its potential for human use. Finally, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide could be studied in combination with other drugs or therapies to assess its potential synergistic effects.
Conclusion:
In conclusion, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, or 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases and disorders. Further studies are needed to understand the exact mechanism of action, safety, and potential synergistic effects of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide.
合成法
The synthesis of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide involves a multi-step process that includes the condensation of 2,3,4-trimethoxybenzaldehyde and 4-(chloromethyl)morpholine to form 4-(4-morpholinylmethyl)-2,3,4-trimethoxybenzaldehyde. This intermediate is then reacted with 4-aminobenzamide to produce 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide. The overall yield of this process is around 40%.
科学的研究の応用
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the major areas of research for 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its anti-cancer activity. Studies have shown that 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-19-9-8-18(20(27-2)21(19)28-3)14-23-22(25)17-6-4-16(5-7-17)15-24-10-12-29-13-11-24/h4-9H,10-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFUOIDLSQKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[(4-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6050374.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B6050376.png)
![1-tert-butyl-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050383.png)
![2-[1-(3,4-difluorobenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6050401.png)
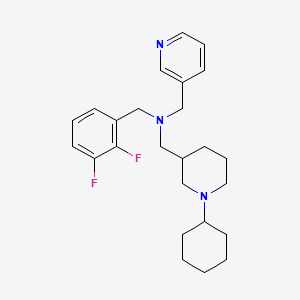
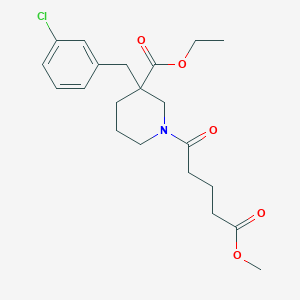
![N-(2,5-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6050422.png)
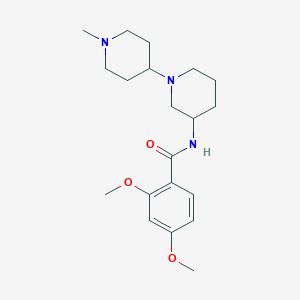
![4-oxo-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6050438.png)

![2-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6050462.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6050475.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B6050477.png)
